N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a pyridine group and a carbothioamide moiety, along with two trifluoromethyl groups attached to the phenyl ring. The presence of trifluoromethyl groups imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
The primary targets of this compound are substrates in organic chemistry reactions . The compound, which is a derivative of (thio)urea, is known for its ability to activate these substrates .
Mode of Action
The compound interacts with its targets by stabilizing partially developing negative charges (e.g., oxyanions) in the transition states . This is achieved through explicit double hydrogen bonding . The compound is used extensively in promoting organic transformations .
Biochemical Pathways
The compound affects the biochemical pathways involved in organic transformations . It plays a crucial role in the development of H-bond organocatalysts . The compound’s 3,5-bis (trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Result of Action
The compound’s action results in the promotion of organic transformations . It plays a significant role in the development of H-bond organocatalysts .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound at 4°C, protect it from light, and keep it under nitrogen . These conditions help maintain the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-chloropyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine and thiophosgene under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The process may also involve rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound’s stability and unique properties make it useful in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl-phenyl motif and is known for its use as a catalyst in organic reactions.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with similar structural features, used in the synthesis of various organic molecules.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide is unique due to its combination of a piperazine ring, pyridine group, and carbothioamide moiety, along with the trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F6N4S/c19-17(20,21)12-9-13(18(22,23)24)11-14(10-12)26-16(29)28-7-5-27(6-8-28)15-3-1-2-4-25-15/h1-4,9-11H,5-8H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGJGDNXQUQAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413985 |
Source
|
Record name | AG-G-85081 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-18-7 |
Source
|
Record name | AG-G-85081 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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